molecular formula C22H28N2O6 B11078565 2,6-Dimethyl-benzo[1,2-b;4,5-b']difuran-3,7-dicarboxylic acid bis-(2-dimethylamino-ethyl) ester

2,6-Dimethyl-benzo[1,2-b;4,5-b']difuran-3,7-dicarboxylic acid bis-(2-dimethylamino-ethyl) ester

Cat. No.: B11078565
M. Wt: 416.5 g/mol
InChI Key: WXQUZMCQBBNKNQ-UHFFFAOYSA-N
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Description

2,6-Dimethyl-benzo[1,2-b;4,5-b’]difuran-3,7-dicarboxylic acid bis-(2-dimethylamino-ethyl) ester is a complex organic compound known for its unique structural properties This compound belongs to the class of benzo[1,2-b;4,5-b’]difuran derivatives, which are characterized by their fused furan rings and carboxylic acid ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-benzo[1,2-b;4,5-b’]difuran-3,7-dicarboxylic acid bis-(2-dimethylamino-ethyl) ester typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the benzo[1,2-b;4,5-b’]difuran core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of carboxylic acid groups: The difuran core is then functionalized with carboxylic acid groups using reagents such as carbon dioxide or carboxylating agents.

    Esterification: The carboxylic acid groups are esterified with 2-dimethylamino-ethyl alcohol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-benzo[1,2-b;4,5-b’]difuran-3,7-dicarboxylic acid bis-(2-dimethylamino-ethyl) ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted products with new functional groups replacing the ester groups.

Scientific Research Applications

2,6-Dimethyl-benzo[1,2-b;4,5-b’]difuran-3,7-dicarboxylic acid bis-(2-dimethylamino-ethyl) ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-benzo[1,2-b;4,5-b’]difuran-3,7-dicarboxylic acid bis-(2-dimethylamino-ethyl) ester involves its interaction with specific molecular targets and pathways. The dimethylamino groups can interact with biological macromolecules, leading to changes in their structure and function. Additionally, the ester groups can undergo hydrolysis, releasing active metabolites that exert their effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethyl-benzo[1,2-b;4,5-b’]difuran-3,7-dicarboxylic acid dimethyl ester
  • 2,6-Dimethyl-benzo[1,2-b;4,5-b’]difuran-3,7-dicarboxylic acid diethyl ester
  • Benzo[1,2-b;4,5-b’]difuran-3,7-dicarboxylic acid, 2,6-diamino-, 3,7-diethyl ester

Uniqueness

2,6-Dimethyl-benzo[1,2-b;4,5-b’]difuran-3,7-dicarboxylic acid bis-(2-dimethylamino-ethyl) ester is unique due to the presence of dimethylamino groups, which enhance its reactivity and potential applications. The combination of the benzo[1,2-b;4,5-b’]difuran core with ester functionalities and dimethylamino groups makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C22H28N2O6

Molecular Weight

416.5 g/mol

IUPAC Name

bis[2-(dimethylamino)ethyl] 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate

InChI

InChI=1S/C22H28N2O6/c1-13-19(21(25)27-9-7-23(3)4)15-11-18-16(12-17(15)29-13)20(14(2)30-18)22(26)28-10-8-24(5)6/h11-12H,7-10H2,1-6H3

InChI Key

WXQUZMCQBBNKNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC3=C(C=C2O1)C(=C(O3)C)C(=O)OCCN(C)C)C(=O)OCCN(C)C

Origin of Product

United States

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